Mometasone Furoate Impurity A

説明

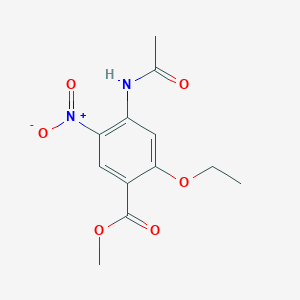

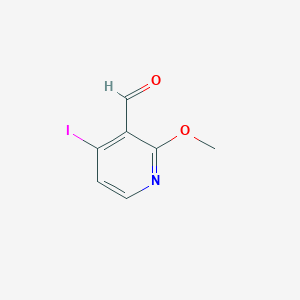

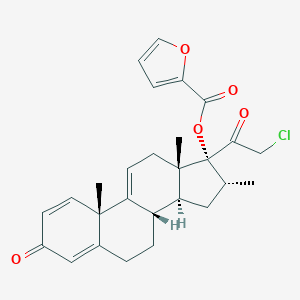

Mometasone Furoate Impurity A, also known as 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl Furan-2-carboxylate, is a derivative of Mometasone . Mometasone is a glucocorticoid used to treat inflammation, allergic rhinitis, and asthma .

Synthesis Analysis

The synthesis of Mometasone Furoate Impurity A involves the preparation of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate . Another method involves the use of dichloromethane solution, Glacial acetic acid, and concentrated hydrochloric acid .Molecular Structure Analysis

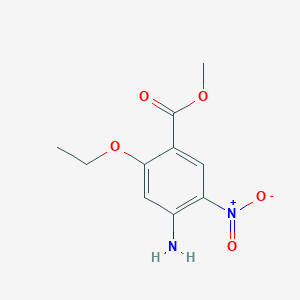

The molecular formula of Mometasone Furoate Impurity A is C27 H29 Cl O5, and its molecular weight is 468.97 . The InChI structure is 1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18 (29)8-10-25 (17,2)20 (19)9-11-26 (21,3)27 (16,23 (30)15-28)33-24 (31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mometasone Furoate Impurity A include the loss of 21-methylene protons and the formation of a double bond associated with a single vinylic proton .Physical And Chemical Properties Analysis

Mometasone Furoate Impurity A is a neat product . It is stored at -20°C Room Temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Treatment of Hay Fever

MF is also used to alleviate the symptoms of seasonal allergic rhinitis, commonly known as hay fever .

Asthma Management

MF is used in aerosol and dry powder inhalers for the prevention of asthma attacks .

Treatment of Nasal Polyps

MF is used as a metered spray to treat nasal polyps .

Pharmaceutical Industry

The industrial manufacturing routes to MF are generally accompanied by the formation of numerous process impurities that need to be detected and quantified, as requested by regulatory authorities . The availability of such impurities, including Mometasone Furoate Impurity A, is essential for toxicological studies, analytical method development, and process validation .

Development of Inhalable Fixed-Dose Medicines

Indacaterol, glycopyrronium, and MF triple combination inhalable fixed-dose medicines are effectively used to treat asthma and various chronic pulmonary disorders . The study aimed to develop and validate a simple single-run RP-HPLC impurity quantitation method .

作用機序

Target of Action

Mometasone Furoate Impurity A, also known as M2A68F897F, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . Mometasone Furoate has a particularly high receptor affinity compared to other corticosteroids, 22 times higher than that of dexamethasone .

Mode of Action

Upon binding to the glucocorticoid receptor, Mometasone Furoate causes conformational changes in the receptor, leading to its separation from chaperones . The receptor then moves to the nucleus . This interaction with its targets results in changes that contribute to its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Biochemical Pathways

Mometasone Furoate primarily affects the glucocorticoid receptor pathway . By binding to the glucocorticoid receptor, it modulates the transcription of various genes involved in inflammatory responses

Pharmacokinetics

The systemic bioavailability of Mometasone Furoate is influenced by both nasal and gastrointestinal absorption . Newer glucocorticoids like mometasone furoate are reported to have oral bioavailabilities of less than 1% Even though the oral bioavailability is close to zero, nasal absorption of the drug into the bloodstream still occurs .

Result of Action

The binding of Mometasone Furoate to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and vasoconstrictive effects . These effects are beneficial in the treatment of conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus .

Action Environment

The action of Mometasone Furoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the method of administration (e.g., nasal spray, inhalation powder) can impact the drug’s efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Mometasone Furoate Impurity A.

Safety and Hazards

特性

IUPAC Name |

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJLBVBYMSNTPZ-XACSLSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mometasone Furoate Impurity A | |

CAS RN |

83880-65-3 | |

| Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the advantages of using supercritical fluid chromatography (SFC) for analyzing Mometasone Furoate impurities compared to traditional methods?

A1: While the provided research abstract [] doesn't directly compare SFC to other methods, it highlights the development of an "orthogonal method" for impurity analysis. Orthogonality in analytical chemistry implies using a technique fundamentally different from the primary method. This suggests SFC offers unique selectivity or separation capabilities for Mometasone Furoate impurities that might be advantageous over traditional techniques like HPLC. SFC often boasts faster separations due to higher analyte diffusivity in supercritical fluids and can be more environmentally friendly due to reduced solvent consumption.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)